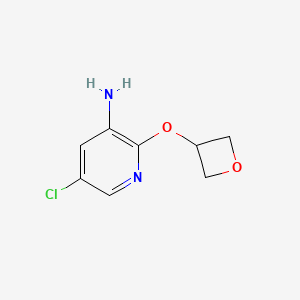
5-Chloro-2-(oxetan-3-yloxy)pyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 5-Chloro-2-(oxetan-3-yloxy)pyridin-3-amine involves several steps. One common synthetic route includes the reaction of 5-chloro-2-hydroxypyridine with oxetane-3-ol in the presence of a base to form the desired product . The reaction conditions typically involve the use of solvents such as dichloromethane or tetrahydrofuran and may require heating to facilitate the reaction
化学反応の分析
5-Chloro-2-(oxetan-3-yloxy)pyridin-3-amine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
5-Chloro-2-(oxetan-3-yloxy)pyridin-3-amine has several applications in scientific research, including:
作用機序
The mechanism of action of 5-Chloro-2-(oxetan-3-yloxy)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The oxetane ring and pyridine moiety are key structural features that contribute to its reactivity and biological activity . The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
5-Chloro-2-(oxetan-3-yloxy)pyridin-3-amine can be compared to other similar compounds, such as:
2-(oxetan-3-yloxy)pyridin-3-amine: Similar structure but lacks the chlorine atom, which may affect its reactivity and applications.
5-Chloro-2-hydroxypyridine: Lacks the oxetane ring, which may result in different chemical properties and uses.
2-Pyridinamine, 5-(3-oxetanyloxy): Another similar compound with slight variations in structure that can influence its behavior in chemical reactions.
The uniqueness of this compound lies in its specific combination of the oxetane ring and chlorine-substituted pyridine, which imparts distinct chemical and biological properties .
生物活性
5-Chloro-2-(oxetan-3-yloxy)pyridin-3-amine is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.
Structural Characteristics
The compound features a pyridine ring substituted with a chlorine atom at the 5-position and an oxetane group at the 2-position. These structural elements contribute to its reactivity and interaction with biological systems.
| Structural Feature | Description |
|---|---|
| Pyridine Ring | Aromatic ring known for its ability to engage in π-π interactions. |
| Chlorine Atom | Enhances lipophilicity and influences binding affinity to biological targets. |
| Oxetane Group | Can participate in ring-opening reactions, generating reactive intermediates. |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The oxetane moiety allows for potential modifications that can enhance the compound's therapeutic efficacy.
- Enzyme Modulation : The compound has shown the ability to modulate enzyme activity, which is crucial for various metabolic pathways.
- Receptor Interaction : It may bind to specific receptors, influencing signaling pathways that are essential for cellular function.
Biological Activity Studies
Recent studies have highlighted the biological activity of this compound against several disease models:
- Anticancer Activity : Preliminary research indicates potential anticancer properties, with studies suggesting that it may inhibit tumor growth through modulation of key signaling pathways.
- Antimicrobial Properties : Comparative studies have shown that compounds similar to this compound exhibit antimicrobial activity comparable to established antibiotics like penicillin and ciprofloxacin .
Case Studies
- Anticancer Research : In vitro assays demonstrated that derivatives of this compound could induce apoptosis in cancer cell lines, suggesting a mechanism involving cell cycle arrest and modulation of apoptotic pathways.
- Antimicrobial Screening : A series of derivatives were tested against bacterial strains, showing promising results in inhibiting growth, indicating potential as novel antimicrobial agents.
Applications in Research
This compound serves multiple roles in scientific research:
- Medicinal Chemistry : Used as a building block for developing pharmaceuticals targeting specific diseases.
- Biological Research : Investigated for its role in studying biochemical pathways and interactions involving pyridine derivatives.
特性
分子式 |
C8H9ClN2O2 |
|---|---|
分子量 |
200.62 g/mol |
IUPAC名 |
5-chloro-2-(oxetan-3-yloxy)pyridin-3-amine |
InChI |
InChI=1S/C8H9ClN2O2/c9-5-1-7(10)8(11-2-5)13-6-3-12-4-6/h1-2,6H,3-4,10H2 |
InChIキー |
VUXPMWZSBRRHMT-UHFFFAOYSA-N |
正規SMILES |
C1C(CO1)OC2=C(C=C(C=N2)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















